4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

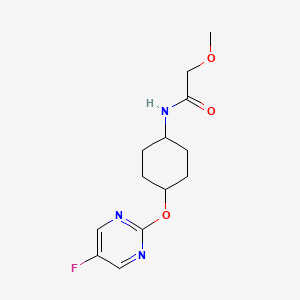

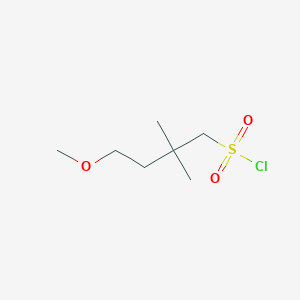

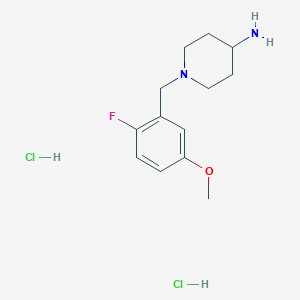

4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2090680-50-3 . It has a molecular weight of 214.71 . The IUPAC name for this compound is 4-methoxy-2,2-dimethylbutane-1-sulfonyl chloride .

Molecular Structure Analysis

The InChI code for 4-Methoxy-2,2-dimethylbutane-1-sulfonyl chloride is 1S/C7H15ClO3S/c1-7(2,4-5-11-3)6-12(8,9)10/h4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis of Taurine Derivatives

A novel method utilizing the safety-catch principle for protecting sulfonic acids was developed, facilitating the synthesis of taurine derivatives. This approach begins with the reduction of 2,2-dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol, which undergoes selective silylation and subsequent reaction with chloroethanesulfonyl chloride, yielding protected taurine derivatives upon Michael-type addition with secondary amines. Deprotection yields pure sulfonic acids, demonstrating a generally applicable method for sulfonic acid protection suitable for parallel formats (Seeberger et al., 2007).

Chalcone Derivatives Synthesis

Chalcone and 4-methoxychalcone's reactivity with chlorosulfonic acid produces sulfonyl chlorides, which are further transformed into sulfonyl derivatives via nucleophilic reactions. This process includes cyclization with hydrazines to yield hydrazinopyrazolines, illustrating a diverse chemical behavior based on the reactants used. This research highlights the versatility of sulfonyl chlorides in synthesizing complex organic molecules (Cremlyn et al., 1984).

Antimicrobial Pyridone Derivatives

Starting with dimethyl 4-(methoxymethylene)-2-pentenedioate, novel 2-pyridones containing sulfonamide moiety were synthesized, anticipated to exhibit bactericidal and fungicidal activities. This research underscores the potential biomedical applications of compounds derived from methoxy-substituted precursors (El-Mariah & Nassar, 2008).

Alzheimer’s Disease Therapeutic Agents

A series of sulfonamides derived from 4-methoxyphenethylamine showcases a novel approach towards Alzheimer’s disease treatment. Through a synthesis process involving 4-methylbenzenesulfonyl chloride, these compounds demonstrated significant acetylcholinesterase inhibitory activity, suggesting their potential as therapeutic agents (Abbasi et al., 2018).

Fluorescent Labeling for Amino Acids Detection

Developing a highly sensitive fluorescent labeling reagent, 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl), for amino acids determination highlights its application in high-performance liquid chromatography. This advancement in analytical chemistry could significantly enhance amino acid detection sensitivity and specificity (Tsuruta & Inoue, 1998).

Propiedades

IUPAC Name |

4-methoxy-2,2-dimethylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3S/c1-7(2,4-5-11-3)6-12(8,9)10/h4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBZNNSQMVTBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCOC)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide](/img/structure/B2769485.png)

![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2769486.png)

![[(1-cyclopropyl-1H-tetrazol-5-yl)thio]acetic acid](/img/structure/B2769490.png)

![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2769495.png)

![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2769497.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2769501.png)

![2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2769502.png)

![[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride](/img/structure/B2769504.png)